
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a propyl group, and a phenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting the quinazoline intermediate with phenyl isocyanate under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with new functional groups.
科学的研究の応用
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
作用機序
The mechanism of action of (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the modulation of biochemical pathways, resulting in the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Phenylurea Derivatives: Compounds with phenylurea moieties but different core structures.
Uniqueness
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is unique due to its specific combination of a quinazoline core, a propyl group, and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
899984-11-3 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.368 |
IUPAC名 |
1-(2-oxo-3-propylquinazolin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C18H18N4O2/c1-2-12-22-16(14-10-6-7-11-15(14)20-18(22)24)21-17(23)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,21,23) |
InChIキー |
UNWCZFMADFUZHE-LTGZKZEYSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2673674.png)
![N-[(1-Methylsulfonylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2673675.png)
![8-(2,5-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2673676.png)
![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)
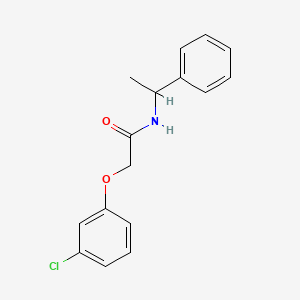
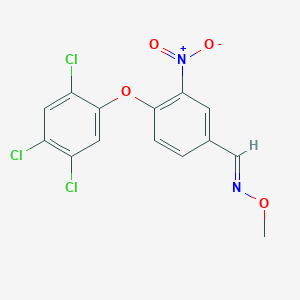
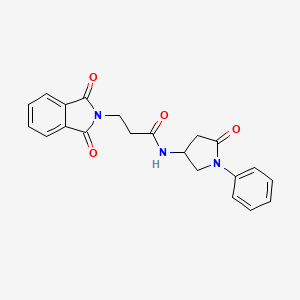
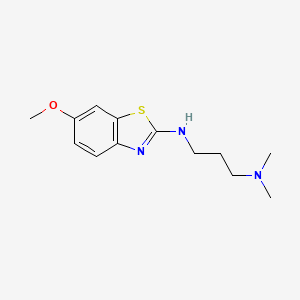
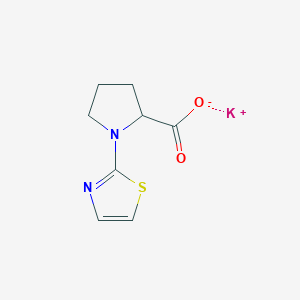
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)
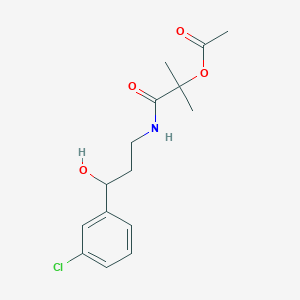
![2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2673693.png)

